molecular formula C15H17NO2P+ B12210391 Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- CAS No. 65577-30-2

Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]-

Cat. No.: B12210391
CAS No.: 65577-30-2
M. Wt: 274.27 g/mol
InChI Key: XWFFSRRXKCWBOV-UHFFFAOYSA-O
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Description

Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- is a chemical compound with the molecular formula C15H18NO2P and a molecular weight of 275.28 g/mol . . This compound is characterized by the presence of a phosphinic acid group attached to a 1-[(diphenylmethyl)amino]ethyl group, making it a unique organophosphorus compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- typically involves the reaction of diphenylmethylamine with ethylphosphinic acid under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphinic acid derivatives.

Scientific Research Applications

Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- can be compared with other similar compounds, such as:

    Phosphonic acids: These compounds have a similar structure but differ in the oxidation state of the phosphorus atom.

    Phosphine oxides: These compounds are the oxidized form of phosphinic acids and have different chemical properties.

    Aminophosphinic acids: These compounds have an amino group attached to the phosphinic acid moiety, similar to phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]-.

The uniqueness of phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

65577-30-2

Molecular Formula

C15H17NO2P+

Molecular Weight

274.27 g/mol

IUPAC Name

1-(benzhydrylamino)ethyl-hydroxy-oxophosphanium

InChI

InChI=1S/C15H16NO2P/c1-12(19(17)18)16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/p+1

InChI Key

XWFFSRRXKCWBOV-UHFFFAOYSA-O

Canonical SMILES

CC(NC(C1=CC=CC=C1)C2=CC=CC=C2)[P+](=O)O

Origin of Product

United States

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